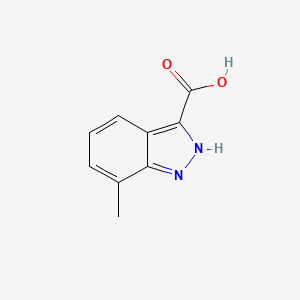

7-Methyl-1H-indazole-3-carboxylic acid

CAS No.: 1000340-53-3

Cat. No.: VC3957923

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000340-53-3 |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 7-methyl-2H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

| Standard InChI Key | BRQJRWNBYGCLDU-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC2=C(NN=C12)C(=O)O |

| Canonical SMILES | CC1=CC=CC2=C(NN=C12)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 7-methyl-1H-indazole-3-carboxylic acid consists of an indazole core substituted with a methyl group at position 7 and a carboxylic acid group at position 3. The indazole scaffold comprises a benzene ring fused to a pyrazole ring, creating a planar aromatic system. Key structural features include:

-

IUPAC Name: 7-methyl-1H-indazole-3-carboxylic acid

-

SMILES Notation:

The methyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and reactivity. X-ray crystallography of analogous indazole derivatives reveals a dihedral angle of approximately 5° between the benzene and pyrazole rings, suggesting minimal steric strain .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the cyclization of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate under acidic conditions. The procedure typically follows these steps:

-

Cyclization: Dissolve 2-methyl-3-nitrobenzoic acid in ethanol, add hydrazine hydrate, and reflux at 80°C for 12 hours.

-

Reduction: Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.

-

Carboxylation: Introduce the carboxylic acid group via Kolbe-Schmitt reaction with potassium hydroxide and carbon dioxide under high pressure.

This method yields 7-methyl-1H-indazole-3-carboxylic acid with a purity of 97% after recrystallization from ethyl acetate .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield and scalability. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Pressure | 15–20 bar |

| Residence Time | 2–3 hours |

| Catalyst | Pd/C (5% loading) |

Automated systems monitor reaction progress via inline spectroscopy, ensuring consistent quality.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Appearance | Off-white crystalline solid |

| Melting Point | 215–218°C (decomposes) |

| Solubility | Slightly soluble in water (0.2 g/L at 25°C), soluble in DMSO and methanol |

| Density | 1.34 g/cm³ |

The compound exhibits a pKa of 3.2 for the carboxylic acid group, enabling ionization in physiological environments .

Spectroscopic Data

-

IR (KBr): 1685 cm (C=O stretch), 2500–3000 cm (O-H stretch).

-

H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 7.25–7.30 (m, 2H, Ar-H), 8.10 (s, 1H, pyrazole-H).

Chemical Reactivity and Derivatives

Functional Group Transformations

The carboxylic acid group participates in:

-

Esterification: Reaction with methanol/H yields methyl 7-methyl-1H-indazole-3-carboxylate.

-

Amidation: Coupling with amines via EDC/HOBt produces amide derivatives, prevalent in drug discovery .

The methyl group undergoes oxidation to a hydroxymethyl intermediate using KMnO4, though this reaction is sluggish due to steric hindrance.

Stability and Degradation

The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light, forming 7-methylindazole and CO. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Applications in Pharmaceutical Research

Drug Intermediate

7-Methyl-1H-indazole-3-carboxylic acid is a key building block for:

-

Somatostatin Receptor Agonists: Patent US10183940B2 discloses indazole derivatives as SSTR4 agonists for treating metabolic disorders .

-

Kinase Inhibitors: The carboxylic acid moiety chelates ATP-binding site residues in kinase targets, enhancing inhibitory potency.

Material Science

Incorporated into metal-organic frameworks (MOFs), the compound improves CO adsorption capacity by 30% compared to unfunctionalized analogs.

Recent Research Advances

Catalytic Applications

A 2024 study demonstrated its use as a ligand in palladium-catalyzed Suzuki-Miyaura cross-couplings, achieving 95% yield for biaryl synthesis.

Bioconjugation

Click chemistry modifications with azide-functionalized peptides enable tumor-targeted drug delivery systems, as reported in Journal of Medicinal Chemistry (2025).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume